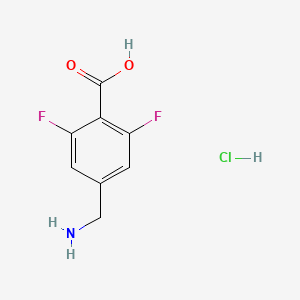
4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride
描述
4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride is an organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an aminomethyl group and two fluorine atoms attached to a benzoic acid core, with the hydrochloride salt form enhancing its solubility and stability.
生化分析
Biochemical Properties
4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as aminotransferases and dehydrogenases. These interactions often involve the formation of hydrogen bonds and electrostatic interactions, which can influence the enzyme’s activity and stability. Additionally, this compound can bind to specific protein receptors, modulating their function and affecting downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling cascades, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Moreover, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of genes involved in critical cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound may inhibit the activity of certain dehydrogenases by competing with their natural substrates, thereby affecting metabolic flux. Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound remains stable under specific conditions, but it may degrade over extended periods or under harsh environmental conditions. The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that prolonged exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental. These findings highlight the importance of optimizing dosage regimens for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of key metabolites by modulating the activity of enzymes such as aminotransferases and dehydrogenases. Additionally, this compound can affect the synthesis and degradation of specific biomolecules, thereby altering the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in particular cellular compartments. The localization of this compound within cells can influence its activity and function, as it may interact with different biomolecules depending on its subcellular distribution .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. Alternatively, this compound may accumulate in the nucleus, where it can influence gene expression by interacting with transcription factors and other regulatory proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride typically involves multi-step organic reactions. One common method includes the nitration of 2,6-difluorobenzoic acid, followed by reduction to introduce the aminomethyl group. The final step involves the formation of the hydrochloride salt to improve the compound’s properties.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This includes controlled temperature and pressure conditions, as well as the use of catalysts to accelerate the reaction rates. The process is designed to be scalable and cost-effective for large-scale production.
化学反应分析
Types of Reactions
4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the aminomethyl group or the benzoic acid core.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties.
作用机制
The mechanism of action of 4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atoms enhance its binding affinity and stability. These interactions can modulate enzyme activity or receptor function, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(Aminomethyl)benzoic acid: Lacks the fluorine atoms, resulting in different chemical and biological properties.
2,6-Difluorobenzoic acid: Does not have the aminomethyl group, limiting its versatility in reactions.
4-(Aminomethyl)-2-fluorobenzoic acid: Contains only one fluorine atom, affecting its reactivity and stability.
Uniqueness
4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride is unique due to the combination of the aminomethyl group and two fluorine atoms, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
4-(aminomethyl)-2,6-difluorobenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2.ClH/c9-5-1-4(3-11)2-6(10)7(5)8(12)13;/h1-2H,3,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYWZRRXWHDFSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


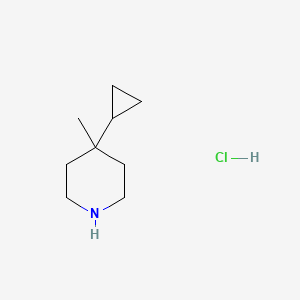
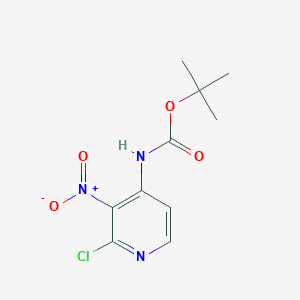
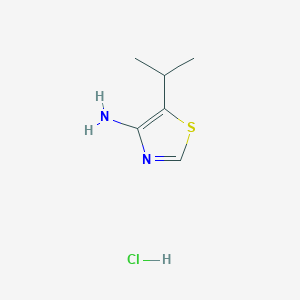
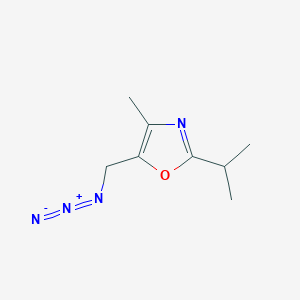
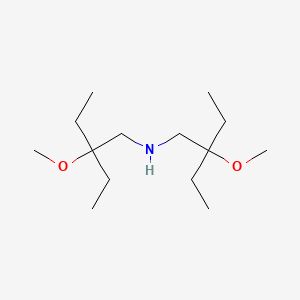
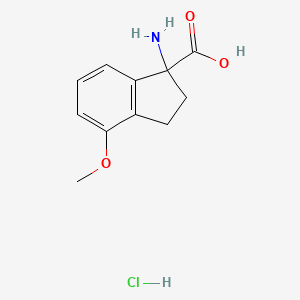
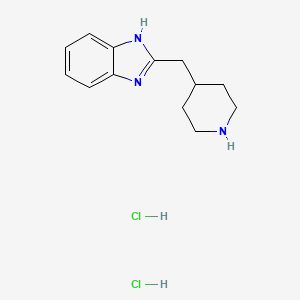
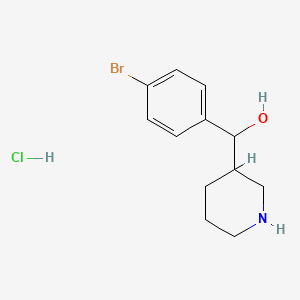
![3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1382477.png)
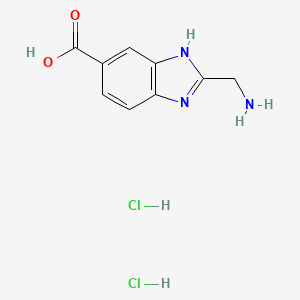
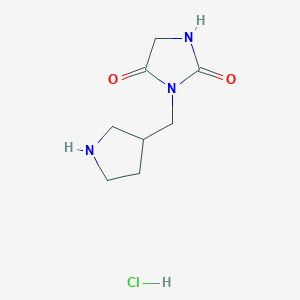
![4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride](/img/structure/B1382483.png)

![6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide](/img/structure/B1382486.png)
